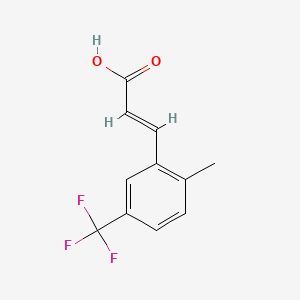
2-Methyl-5-(trifluoromethyl)cinnamic acid
Overview
Description
“2-Methyl-5-(trifluoromethyl)cinnamic acid” is a chemical compound with the CAS Number: 1017778-08-3 . It has a molecular weight of 230.19 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-(trifluoromethyl)cinnamic acid” consists of a cinnamic acid core with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the phenyl ring .Physical And Chemical Properties Analysis
The boiling point of “2-Methyl-5-(trifluoromethyl)cinnamic acid” is between 155-158 degrees Celsius .Scientific Research Applications
1. Trifluoromethylation and Selectivity in Chemical Reactions
Research by Shang, Li, & Liu (2015) demonstrated a method for the decarboxylative trifluoromethylation of cinnamic acids, including 2-Methyl-5-(trifluoromethyl)cinnamic acid. This approach provides safe and convenient access to various trifluoromethylated alkenes with high selectivity.
2. Interactions with Biological Molecules
In 2017, Nunes et al. explored the interaction between cinnamic acid derivatives and bovine serum albumin (BSA). They found that the pH significantly affects the interaction, contributing valuable data for applications in the food industry.
3. Anticancer Potential of Cinnamic Acid Derivatives
A review by De, Baltas, & Bedos-Belval (2011) discusses the synthesis and biological evaluation of various cinnamic acid derivatives in anticancer research, highlighting their potential despite being underutilized in medicinal research.
4. Electron-Transfer Reactions in Alcoholic Solutions
Research by Foti, Daquino, & Geraci (2004) investigated the kinetic behavior of cinnamic acids and their esters, including reactions with the DPPH radical, which can be crucial for understanding antioxidant properties.
5. Synthesis of Biological-Based Nano Organo Solid Acids
Zolfigol, Ayazi-Nasrabadi, & Baghery (2015) synthesized and characterized novel nano organocatalysts using cinnamic acid derivatives, which have potential industrial applications in various synthesis processes.
6. Novel Approaches in Cinnamic Acid Synthesis
Chiriac, Tanasă, & Onciu (2005) developed a new method for synthesizing cinnamic acids, including 2-Methyl-5-(trifluoromethyl)cinnamic acid, providing moderate to high yields and highlighting a practical approach in synthetic chemistry.
Safety And Hazards
“2-Methyl-5-(trifluoromethyl)cinnamic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(E)-3-[2-methyl-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-4-9(11(12,13)14)6-8(7)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMNLFRMBNXMRQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)cinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



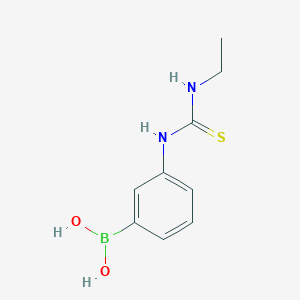

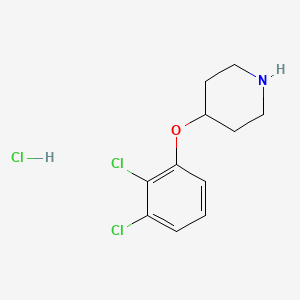
![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
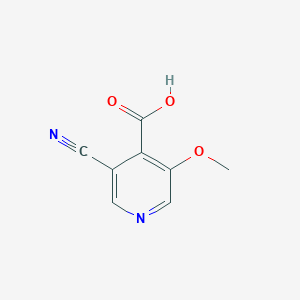
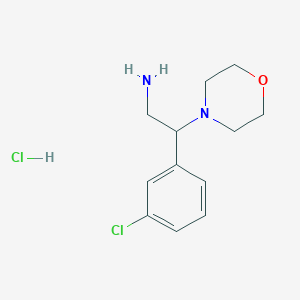
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)


![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)